molecular formula C10H13NO2 B1280177 Ethyl 3-amino-4-methylbenzoate CAS No. 41191-92-8

Ethyl 3-amino-4-methylbenzoate

Cat. No.: B1280177
CAS No.: 41191-92-8
M. Wt: 179.22 g/mol
InChI Key: MCNBNDUVWQEKNZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylbenzoate is an organic compound with the molecular formula C10H13NO2. It is also known as benzoic acid, 3-amino-4-methyl-, ethyl ester. This compound is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with an ethyl ester functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects. The ester group also plays a role in its solubility and bioavailability, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminobenzoate
  • Ethyl 3-amino-4-hydroxybenzoate
  • Ethyl 3-amino-4-(methylamino)benzoate

Uniqueness

Ethyl 3-amino-4-methylbenzoate is unique due to the presence of both an amino group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Its specific structure also allows for targeted interactions in biological systems, enhancing its utility in pharmaceutical applications .

Properties

IUPAC Name

ethyl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBNDUVWQEKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504228
Record name Ethyl 3-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41191-92-8
Record name Ethyl 3-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Amino-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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